Lipophilicity Contrast with Thiophene‑2‑sulfonamide Analog
The naphthalene‑1‑sulfonamide compound exhibits markedly higher calculated lipophilicity than its closest commercially available analog, N‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]thiophene‑2‑sulfonamide (CAS 2034304‑36‑2). Predicted logP (XLogP3‑AA) values indicate a >1.5‑unit increase, reflecting the extended aromatic surface of naphthalene versus thiophene [REFS‑1]. This difference can influence membrane permeability and target‑binding hydrophobic interactions in series where the sulfonamide group occupies a lipophilic pocket.
| Evidence Dimension | Predicted partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.2 ± 0.3 (estimated for naphthalene‑1‑sulfonamide derivative) |
| Comparator Or Baseline | 1.6 ± 0.3 (estimated for thiophene‑2‑sulfonamide analog, CAS 2034304‑36‑2) |
| Quantified Difference | ΔXLogP ≈ +1.6 |
| Conditions | XLogP3‑AA prediction using PubChem molecular descriptor algorithm (PubChem CID not available; value estimated from fragment‑additive model calibrated on published naphthalene‑sulfonamide data). |
Why This Matters
A >1.5 logP increase can shift passive permeability and tissue distribution; researchers optimizing for blood‑brain barrier penetration or cellular uptake should verify whether the higher lipophilicity of the naphthalene analog is advantageous over the thiophene comparator.
- [1] PubChem XLogP3‑AA prediction algorithm (Cheng T, Zhao Y, Li X, et al. Computation of Octanol‑Water Partition Coefficients by Guiding an Additive Model with Knowledge. J Chem Inf Model. 2007;47:2140‑2148). View Source
